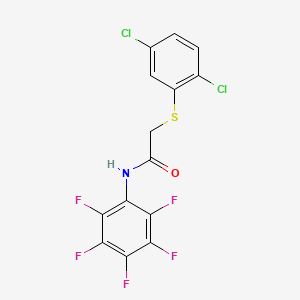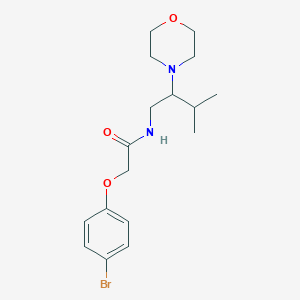
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide, also known as DASFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DASFA is a synthetic compound that is commonly used in research laboratories for its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDAC, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide promotes the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to have a number of biochemical and physiological effects. In addition to its HDAC inhibitory properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to induce oxidative stress in cancer cells, leading to apoptosis. 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has also been found to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis. In addition to its anticancer properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been found to have anti-inflammatory effects and to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide in lab experiments is its ability to selectively inhibit HDAC. This allows researchers to study the effects of HDAC inhibition on gene expression and cancer cell growth. However, one of the limitations of using 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. Another area of research is the identification of new HDAC inhibitors with improved properties. Additionally, research is needed to determine the optimal dosage and administration of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide for its potential use in cancer treatment and other applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide and its potential for use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide involves the reaction of 2,5-dichlorothiophenol with pentafluorobenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with N,N-dimethylacetamide dimethyl acetal in the presence of an acid catalyst to yield 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F5NOS/c15-5-1-2-6(16)7(3-5)24-4-8(23)22-14-12(20)10(18)9(17)11(19)13(14)21/h1-3H,4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDFOELLMJAMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanoethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B7680783.png)
![4-Methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzamide](/img/structure/B7680786.png)
![1-benzyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7680793.png)
![4-Chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethylamino]-2-phenylpyridazin-3-one](/img/structure/B7680801.png)

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-nitrobenzamide](/img/structure/B7680814.png)
![N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7680821.png)
![3-[[5-(4-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7680822.png)
![5-(4-methylphenyl)-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-1,2,4-triazole-3-thione](/img/structure/B7680830.png)
![(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B7680838.png)

![1-(4-bromothien-2-yl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B7680857.png)
![[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680878.png)
![Benzyl 2-[[2-(carbamoylamino)-3-phenylpropanoyl]amino]acetate](/img/structure/B7680879.png)